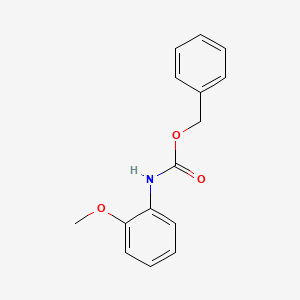![molecular formula C13H10ClNO B12522749 4-[(4-Chlorophenyl)methylideneamino]phenol CAS No. 1749-05-9](/img/structure/B12522749.png)
4-[(4-Chlorophenyl)methylideneamino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methylideneamino]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methylideneamino]phenol typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
4-chlorobenzaldehyde+4-aminophenol→this compound+H2O
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)methylideneamino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)methylideneamino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to form complexes with metal ions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)methylideneamino]phenol involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets may include enzymes, receptors, and other proteins, which can result in antimicrobial, antifungal, or other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methoxyphenyl)methylideneamino]phenol
- 4-[(4-Bromophenyl)methylideneamino]phenol
- 4-[(4-Fluorophenyl)methylideneamino]phenol
Comparison
4-[(4-Chlorophenyl)methylideneamino]phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
Propriétés
Numéro CAS |
1749-05-9 |
|---|---|
Formule moléculaire |
C13H10ClNO |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10ClNO/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(16)8-6-12/h1-9,16H |
Clé InChI |
FHNNJCYVULKFDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)
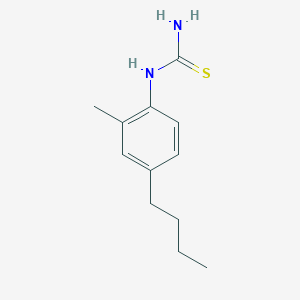

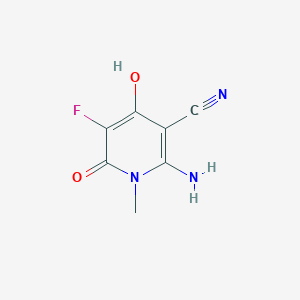
![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
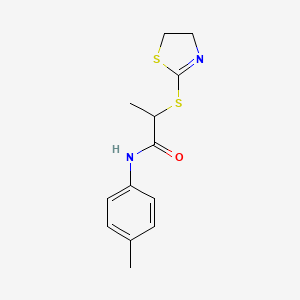
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
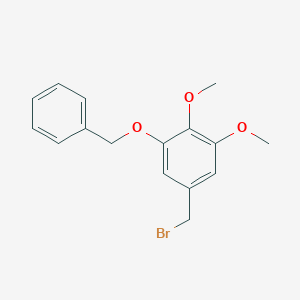

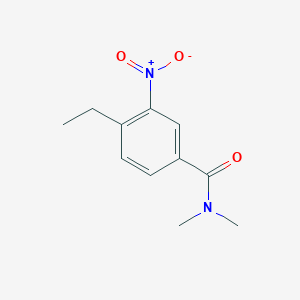

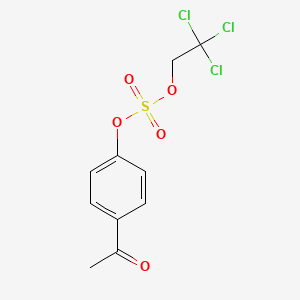
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
